N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyrazole and pyridazine moiety linked to a benzodioxole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Synthesis of the pyridazine ring: This involves the reaction of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Coupling of the pyrazole and pyridazine rings: This step often utilizes palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Formation of the benzodioxole carboxamide: This can be synthesized by reacting catechol with chloroformates followed by amidation with the appropriate amine
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
- N-(4-(N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide
- N-(4-{[6-(1H-Pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-6-quinoxalinecarboxamide
Uniqueness
N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety, in particular, may contribute to enhanced binding affinity and specificity for certain molecular targets .
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3/c28-21(14-2-7-17-18(12-14)30-13-29-17)24-16-5-3-15(4-6-16)23-19-8-9-20(26-25-19)27-11-1-10-22-27/h1-12H,13H2,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNQGQICILGKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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